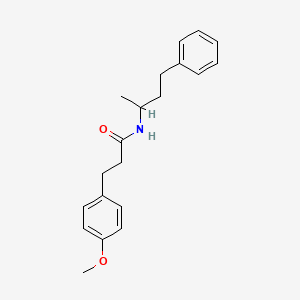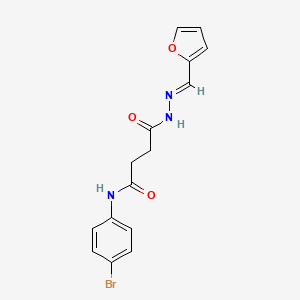![molecular formula C15H10ClN5OS B11113809 2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B11113809.png)
2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(4-chlorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]-N-(4-CHLOROPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of pyridyl sulfanyl acetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]-N-(4-CHLOROPHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the pyridyl sulfanyl intermediate. The key steps include:
Formation of the Pyridyl Sulfanyl Intermediate: This step involves the reaction of 2-chloropyridine with thiourea to form the pyridyl sulfanyl compound.
Introduction of the Amino and Dicyano Groups: The intermediate is then reacted with cyanogen bromide and ammonia to introduce the amino and dicyano groups at the 3 and 5 positions of the pyridine ring.
Acetamide Formation: Finally, the compound is reacted with 4-chlorophenyl acetic acid under acidic conditions to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]-N-(4-CHLOROPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]-N-(4-CHLOROPHENYL)ACETAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structural features.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes with metals.
Mechanism of Action
The mechanism of action of 2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]-N-(4-CHLOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzyme Active Sites: The amino and dicyano groups allow it to form strong interactions with enzyme active sites, potentially inhibiting their activity.
Modulate Signal Transduction Pathways: By interacting with key proteins involved in signal transduction, the compound can modulate cellular responses, leading to therapeutic effects.
Induce Apoptosis: In cancer cells, the compound may induce apoptosis by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-[(6-AMINO-3,5-DICYANO-4-PHENYL-2-PYRIDINYL)SULFANYL]-N-(2,4-DIFLUOROPHENYL)ACETAMIDE
- 2-[(6-AMINO-3,5-DICYANO-4-PHENYL-2-PYRIDINYL)SULFANYL]-N-(2,6-DICHLOROPHENYL)ACETAMIDE
- 2-[(6-AMINO-3,5-DICYANO-4-PHENYL-2-PYRIDINYL)SULFANYL]-N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIEN-2-YL)ACETAMIDE
Uniqueness
2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]-N-(4-CHLOROPHENYL)ACETAMIDE is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. This structural feature enhances its binding affinity to certain molecular targets and may contribute to its specific therapeutic effects.
Properties
Molecular Formula |
C15H10ClN5OS |
|---|---|
Molecular Weight |
343.8 g/mol |
IUPAC Name |
2-(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl-N-(4-chlorophenyl)acetamide |
InChI |
InChI=1S/C15H10ClN5OS/c16-11-1-3-12(4-2-11)20-13(22)8-23-15-10(7-18)5-9(6-17)14(19)21-15/h1-5H,8H2,(H2,19,21)(H,20,22) |
InChI Key |
WHSKADDWFNTUOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=C(C=C(C(=N2)N)C#N)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl [(3Z)-3-(2-{[(1,3-benzodioxol-5-ylcarbonyl)amino]acetyl}hydrazinylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate](/img/structure/B11113738.png)
![N'-[(1E)-1-(4-aminophenyl)ethylidene]-2-(2,6-dibromo-4-methylphenoxy)acetohydrazide](/img/structure/B11113742.png)

![4-bromo-2-[(E)-{[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-nitrophenol](/img/structure/B11113752.png)
![2-[(2E)-2-{[2-(benzyloxy)naphthalen-1-yl]methylidene}hydrazinyl]-N-(3-fluorophenyl)-2-oxoacetamide](/img/structure/B11113755.png)
![N-cycloheptyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11113763.png)
![2-(2,5-dimethoxyphenyl)-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B11113776.png)
![Methyl 4-(4-cyclohexylphenyl)-2-[(3-phenylprop-2-ynoyl)amino]thiophene-3-carboxylate](/img/structure/B11113778.png)
![N'-[(Z)-(4-Chlorophenyl)methylene]-2-[(2,6-dibromo-4-chlorophenyl)amino]acetohydrazide](/img/structure/B11113785.png)
![2-(Dimethylamino)ethyl tricyclo[4.3.1.1~3,8~]undecane-3-carboxylate](/img/structure/B11113787.png)
![N-(2,4-dimethylphenyl)-2-[3-(furan-2-ylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B11113791.png)

![(1Z,3E)-1-(4-methylphenyl)-3-[(3-methylphenyl)imino]prop-1-en-1-ol](/img/structure/B11113813.png)
